molecular formula C12H14F5NO B11760224 Benzyl-(3-pentafluoroethyloxy-propyl)-amine

Benzyl-(3-pentafluoroethyloxy-propyl)-amine

Cat. No.: B11760224
M. Wt: 283.24 g/mol
InChI Key: RNSKQBIIWXSDHA-UHFFFAOYSA-N
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Description

Benzyl-(3-pentafluoroethyloxy-propyl)-amine is a synthetic organic compound characterized by the presence of a benzyl group, a pentafluoroethyloxy group, and an amine group. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-pentafluoroethyloxy-propyl)-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 3-pentafluoroethyloxy-propyl bromide: This intermediate is synthesized by reacting 3-bromopropanol with pentafluoroethanol in the presence of a strong acid catalyst.

    Nucleophilic substitution: The 3-pentafluoroethyloxy-propyl bromide is then reacted with benzylamine under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-pentafluoroethyloxy-propyl)-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl-(3-pentafluoroethyloxy-propyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl-(3-pentafluoroethyloxy-propyl)-amine involves its interaction with molecular targets through its functional groups. The amine group can form hydrogen bonds and ionic interactions, while the benzyl and pentafluoroethyloxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: Lacks the pentafluoroethyloxy group, making it less hydrophobic.

    3-pentafluoroethyloxy-propylamine: Lacks the benzyl group, affecting its aromatic properties.

    N-benzyl-3-pentafluoroethyloxy-propylamine: Similar structure but with different substituents on the benzyl group.

Uniqueness

Benzyl-(3-pentafluoroethyloxy-propyl)-amine is unique due to the combination of its benzyl, pentafluoroethyloxy, and amine groups. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H14F5NO

Molecular Weight

283.24 g/mol

IUPAC Name

N-benzyl-3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine

InChI

InChI=1S/C12H14F5NO/c13-11(14,15)12(16,17)19-8-4-7-18-9-10-5-2-1-3-6-10/h1-3,5-6,18H,4,7-9H2

InChI Key

RNSKQBIIWXSDHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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